molecular formula C7H6BrN3O B2681214 2-Azido-1-bromo-4-methoxybenzene CAS No. 1480499-92-0

2-Azido-1-bromo-4-methoxybenzene

Cat. No.: B2681214
CAS No.: 1480499-92-0
M. Wt: 228.049
InChI Key: CRNJRYFICHDIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-bromo-4-methoxybenzene is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol. This compound is notable for its unique combination of azido, bromo, and methoxy functional groups, which impart distinct chemical properties and reactivity. It is used in various fields of scientific research and industry, including materials science, pharmaceuticals, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 1-bromo-4-methoxybenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Azido-1-bromo-4-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The bromo and methoxy groups can direct electrophilic substitution reactions on the aromatic ring.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Electrophilic Aromatic Substitution: Bromine (Br2) or other electrophiles in the presence of a Lewis acid catalyst.

    Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azides.

    Electrophilic Aromatic Substitution: Formation of brominated or methoxylated aromatic compounds.

    Cycloaddition Reactions: Formation of triazoles.

Scientific Research Applications

2-Azido-1-bromo-4-methoxybenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: Employed in bioconjugation techniques and labeling of biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-4-methoxybenzene involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The bromo and methoxy groups influence the compound’s reactivity in electrophilic aromatic substitution reactions, directing the position of incoming electrophiles on the aromatic ring . These functional groups collectively contribute to the compound’s unique chemical behavior and its utility in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the azido group.

    2-Bromoanisole: Similar structure but with the bromo group in a different position.

    3-Bromoanisole: Another isomer with the bromo group in the meta position.

Uniqueness

2-Azido-1-bromo-4-methoxybenzene is unique due to the presence of the azido group, which imparts additional reactivity and versatility in chemical synthesis. The combination of azido, bromo, and methoxy groups makes it a valuable intermediate in the synthesis of complex organic molecules and heterocycles .

Properties

IUPAC Name

2-azido-1-bromo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNJRYFICHDIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.